molecular formula C19H21N5O B2623179 n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide CAS No. 2194446-78-9

n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide

Cat. No.: B2623179
CAS No.: 2194446-78-9
M. Wt: 335.411
InChI Key: HAGUPWWOOOCZSL-UHFFFAOYSA-N
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Description

The compound “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” is a complex organic molecule that features a cyano group, a tetrahydronaphthalene ring, a methyl group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydronaphthalene Ring: This can be achieved through cyclization reactions starting from suitable precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Formation of the Benzotriazole Moiety: This can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.

    Coupling Reactions: The final step involves coupling the tetrahydronaphthalene and benzotriazole moieties under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydronaphthalene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The benzotriazole moiety may participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: May include ketones or carboxylic acids.

    Reduction Products: May include primary amines.

    Substitution Products: May include various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.

    Biochemistry: May be used in studies involving enzyme inhibition or receptor binding.

Industry

    Polymer Science: Potential use in the synthesis of polymers with specific properties.

    Electronics: Possible applications in the development of organic electronic materials.

Mechanism of Action

The mechanism by which “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” exerts its effects would depend on its specific application. For example:

    Pharmacological Action: It may interact with specific receptors or enzymes, inhibiting or activating their function.

    Catalytic Action: It may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar tetrahydronaphthalene structures.

    Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.

Uniqueness

    Structural Complexity: The combination of the cyano group, tetrahydronaphthalene ring, and benzotriazole moiety makes this compound unique.

    Functional Diversity:

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-24-17-10-14(6-7-16(17)22-23-24)18(25)21-19(12-20)9-8-13-4-2-3-5-15(13)11-19/h2-5,14H,6-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUPWWOOOCZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)C(=O)NC3(CCC4=CC=CC=C4C3)C#N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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